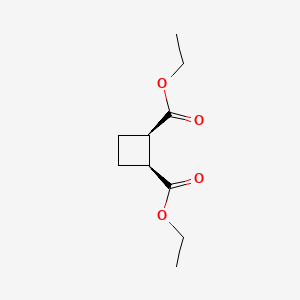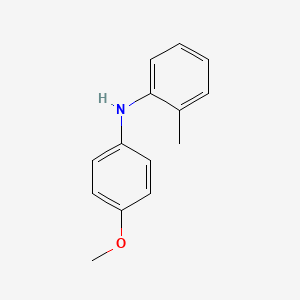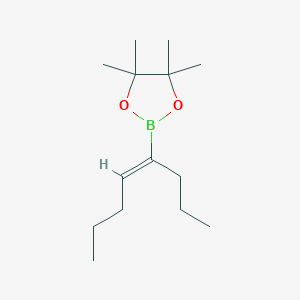
(Z)-4,4,5,5-tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4,4,5,5-tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4,5,5-tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable alkene with a boron-containing reagent. One common method is the hydroboration of an alkene followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
(Z)-4,4,5,5-tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into boranes or other reduced boron species.
Substitution: The boron atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Boranes and other reduced boron species.
Substitution: Various substituted boron compounds depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (Z)-4,4,5,5-tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
The compound is also explored for its potential use in biological systems, particularly in the development of boron-containing drugs. Its ability to form stable complexes with biomolecules makes it a candidate for drug delivery and therapeutic applications.
Medicine
In medicine, boron-containing compounds are investigated for their potential use in boron neutron capture therapy (BNCT) for cancer treatment. This compound may serve as a precursor for boron delivery agents in BNCT.
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and electronic components. Its ability to participate in cross-coupling reactions makes it valuable for creating materials with specific properties.
作用機序
The mechanism of action of (Z)-4,4,5,5-tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with various ligands, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as forming carbon-carbon bonds in organic synthesis or delivering boron in therapeutic applications.
類似化合物との比較
Similar Compounds
4,4,5,5-tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane: The non-Z isomer of the compound.
4,4,5,5-tetramethyl-2-(but-4-en-4-yl)-1,3,2-dioxaborolane: A similar compound with a shorter alkyl chain.
4,4,5,5-tetramethyl-2-(hex-4-en-4-yl)-1,3,2-dioxaborolane: A similar compound with a different alkyl chain length.
Uniqueness
(Z)-4,4,5,5-tetramethyl-2-(oct-4-en-4-yl)-1,3,2-dioxaborolane is unique due to its specific alkyl chain length and the presence of the Z-configuration, which can influence its reactivity and the types of complexes it forms. This uniqueness makes it particularly valuable in specific synthetic applications where the geometry and steric effects play a crucial role.
特性
分子式 |
C14H27BO2 |
|---|---|
分子量 |
238.18 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[(Z)-oct-4-en-4-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H27BO2/c1-7-9-11-12(10-8-2)15-16-13(3,4)14(5,6)17-15/h11H,7-10H2,1-6H3/b12-11+ |
InChIキー |
MVGKIRIFMYLBJA-VAWYXSNFSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C/CCC)/CCC |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CCCC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[Bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;copper(1+);iron(2+);hexacyanide](/img/structure/B12282527.png)
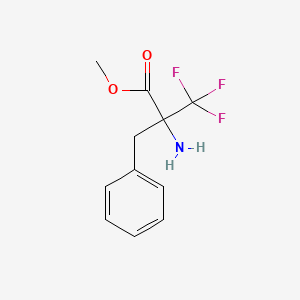

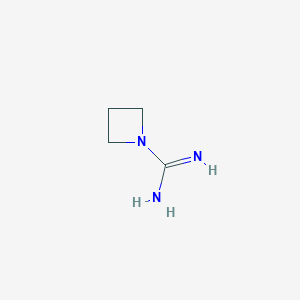

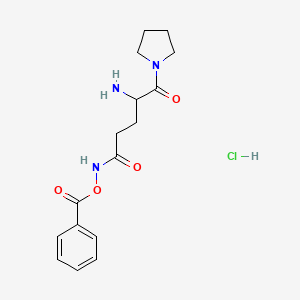
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate](/img/structure/B12282570.png)
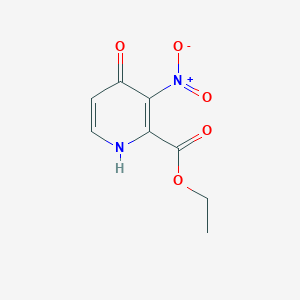
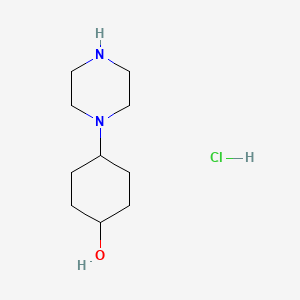
![(1R,1'R)-1,1'-[(S)-[1,1'-Binaphthalene]-2,2'-diyl]bis(2-propen-1-ol)](/img/structure/B12282593.png)
